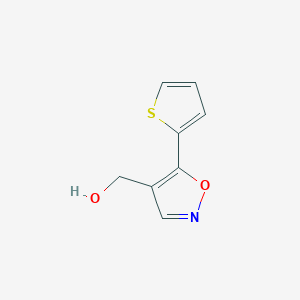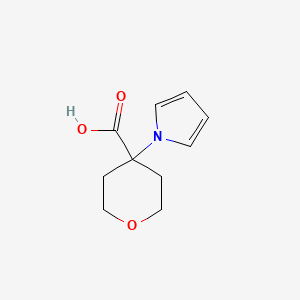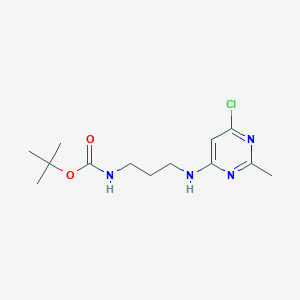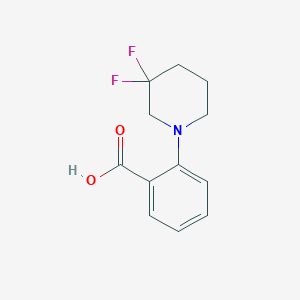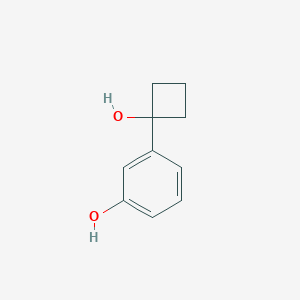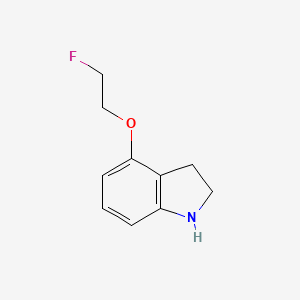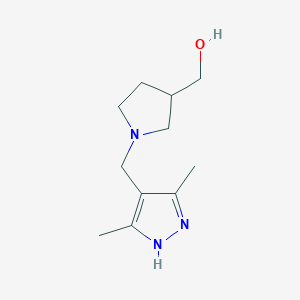
(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
“(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with two methyl groups at positions 3 and 5 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups at positions 3 and 5 . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound could be used in various chemical synthesis processes. For instance, it could be used as a reagent in Suzuki Coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of various organic compounds.
Drug Discovery
Pyrazole derivatives, such as this compound, have been extensively studied in drug discovery due to their wide range of pharmacological activities . They have been found in a number of clinically used medicines and exhibit broad-spectrum of pharmacological activities which include antioxidant, antitubercular, antibacterial, antiviral, anticancer, antimicrobial and anti-inflammatory activities .
Preparation of Selective Inhibitors
This compound could be used in the preparation of selective inhibitors. For example, it could be used in the synthesis of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants . It could also be used in the stereoselective synthesis of selective Cathepsin inhibitors .
Coordination Chemistry
Pyrazoles have found applications in coordination chemistry . They can act as ligands, binding to a central metal atom to form coordination compounds. This property could be exploited in the development of new materials and catalysts.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can be used to form organometallic complexes . These complexes have been extensively employed in coordination chemistry and in the discovery of new catalyst precursors .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used in the synthesis of various agrochemicals, including pesticides and herbicides.
Catecholase Activity Studies
The compound has been used in catecholase activity studies . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .
Crystal Structure Studies
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . This could be useful in materials science and solid-state chemistry.
Eigenschaften
IUPAC Name |
[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)6-14-4-3-10(5-14)7-15/h10,15H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZWCPMXNQYJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)



